molecular formula C7H5F3 B045586 1,2,4-Trifluoro-3-methylbenzene CAS No. 119916-25-5

1,2,4-Trifluoro-3-methylbenzene

Cat. No.: B045586
CAS No.: 119916-25-5
M. Wt: 146.11 g/mol
InChI Key: VLXRWIKZIXEYRM-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H5F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions, and one hydrogen atom is replaced by a methyl group at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

1,2,4-Trifluoro-3-methylbenzene has several applications in scientific research:

1. Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of fluorinated aromatic compounds and their reactivity.

2. Biology and Medicine:

  • Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the biological activity of drug molecules.

3. Industry:

Safety and Hazards

The safety data sheet for 1,2,4-Trifluoro-3-methylbenzene suggests avoiding dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

1,2,4-Trifluoro-3-methylbenzene is a chemical compound that is primarily used in organic synthesis. It is often used as a reagent in various chemical reactions, such as the Suzuki–Miyaura cross-coupling . The primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with organoboron reagents and a palladium catalyst . The trifluoromethyl group in the compound can act as an electrophile, reacting with the nucleophilic organoboron reagents. This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions in which it is used. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of this compound are primarily seen in its role as a reagent in chemical reactions. It contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions of the reaction it is used in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trifluoro-3-methylbenzene can be synthesized through several methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form fluoboric acid diazonium salt. This salt is then subjected to high-temperature cracking to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for cost efficiency, high yield, and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .

Chemical Reactions Analysis

1,2,4-Trifluoro-3-methylbenzene undergoes various chemical reactions, including:

1. Substitution Reactions:

    Halogenation: The compound can undergo halogenation reactions where the fluorine atoms can be replaced by other halogens under specific conditions.

    Nitration: It can be nitrated using concentrated nitric acid and sulfuric acid to form nitro derivatives.

2. Oxidation Reactions:

    Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Halogenation: Halogenated derivatives of this compound.

    Nitration: Nitro derivatives.

    Oxidation: Carboxylic acids

Comparison with Similar Compounds

1,2,4-Trifluoro-3-methylbenzene can be compared with other fluorinated aromatic compounds such as:

1. 1,2,4-Trifluorobenzene:

  • Similar structure but lacks the methyl group.
  • Used in similar applications but may exhibit different reactivity due to the absence of the methyl group.

2. 1,3,5-Trifluorobenzene:

  • Different fluorine substitution pattern.
  • May have different chemical properties and reactivity.

3. 1,2,3-Trifluorobenzene:

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the methyl group, which together influence its reactivity and applications in various fields.

Properties

IUPAC Name

1,2,4-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRWIKZIXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562615
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119916-25-5
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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